molecular formula C13H11NO B156941 1-Phenyl-2-(pyridin-2-yl)ethan-1-one CAS No. 1620-53-7

1-Phenyl-2-(pyridin-2-yl)ethan-1-one

Cat. No. B156941
CAS RN: 1620-53-7
M. Wt: 197.23 g/mol
InChI Key: CMOXTMGJZNCXEI-UHFFFAOYSA-N
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Description

1-Phenyl-2-(pyridin-2-yl)ethan-1-one is a compound that can be synthesized through various chemical reactions. It is structurally related to several compounds that have been characterized in the literature, although the specific details of its synthesis and properties are not directly provided in the papers at hand.

Synthesis Analysis

The synthesis of related compounds involves condensation reactions, such as the Knoevenagel condensation used to obtain 1-phenyl-2-(2-pyridyl)ethanol from 2-methylpyridine and benzaldehyde without a catalyst or solvent . Another synthesis method includes a one-pot, three-component reaction involving (E)-1-phenyl-3-(p-tolyl)-2-propen-1-one, ethyl 2-nitroacetate, and ammonium acetate in refluxing ethanol . These methods suggest possible pathways for synthesizing 1-Phenyl-2-(pyridin-2-yl)ethan-1-one.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using single-crystal X-ray diffraction, revealing various crystalline systems and space groups . For instance, the 1-phenyl-2-(2-pyridyl)ethanol intermediate crystallizes in a monoclinic system with a centrosymmetric space group . These studies provide insights into the potential molecular structure of 1-Phenyl-2-(pyridin-2-yl)ethan-1-one.

Chemical Reactions Analysis

The related compounds undergo various chemical reactions, such as dehydration to yield a trans double bond , or nucleophilic substitution and Friedel-Crafts acylation reactions . These reactions are indicative of the reactivity of the phenyl and pyridyl groups in these molecules, which could also apply to 1-Phenyl-2-(pyridin-2-yl)ethan-1-one.

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized using techniques like IR, NMR, and UV-Visible spectroscopy . For example, the IR spectrum of 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol showed signals due to the νC=O group, indicating the presence of a diketone . These techniques could be used to deduce the properties of 1-Phenyl-2-(pyridin-2-yl)ethan-1-one.

Scientific Research Applications

  • Catalytic Activities in Asymmetric Transfer Hydrogenation of Ketones

    • Chiral synthons, including (S-)-1-phenyl-N-(pyridine-2-yl)ethylidine)ethanamine, have been synthesized and used in nickel(II) complexes to catalyze the asymmetric transfer hydrogenation (ATH) of ketones. These complexes display moderate catalytic activities but with low enantiomeric excess, indicating potential in catalysis research (Kumah et al., 2019).
  • Crystal Structure and Hirshfeld Surface Analysis

    • Research on crystal structure and Hirshfeld surface analysis of 1,2-bis((2-((pyridin-2-ylthio)methyl)phenyl)thio)ethane has provided insights into variations in crystal packing and the behavior of π-π and C−H•••π interactions, crucial for understanding the molecular interactions in crystallography (González-Montiel et al., 2015).
  • Molecular Structure in Condensation Reactions

    • The molecular structure of 1-phenyl-2-(2-pyridyl)ethanol, obtained from Knoevenagel condensation reaction, has been characterized, demonstrating its significance in the understanding of hydrogen bonds formation and stability in similar compounds (Percino et al., 2015).
  • DNA Cleavage and Nitric Oxide Reactivity Studies

    • Mononuclear copper complexes derived from tetradentate ligands, including 1-phenyl-2-(pyridine-2-yl)ethan-1-one, have been studied for their self-activated DNA cleavage activity and nitric oxide reactivity, illustrating their potential in bioinorganic chemistry (Ghosh et al., 2012).
  • Synthesis and Optical Properties in Organometallic Compounds

    • A study on the synthesis and optical properties of 1-(4-pyridin-2-yl)phenyl-3,5-di[4-(9′H-carbazol-9′-yl)phenyl]benzene demonstrates the compound's potential in the field of material science and photophysics (Gao Xi-cun, 2013).
  • Building Blocks for Crown Ethers

    • Research on the synthesis of 1-(pyridin-2-yl)ethan-1,2-diol, a valuable building block for functionalized crown ethers, highlights its role in the development of novel molecular architectures (Nawrozkij et al., 2014).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-phenyl-2-pyridin-2-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H11NO/c15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMOXTMGJZNCXEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00167283
Record name 1-Phenyl-2-(pyridin-2-yl)ethan-1-one
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Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-2-(pyridin-2-yl)ethan-1-one

CAS RN

1620-53-7
Record name 1-Phenyl-2-(2-pyridinyl)ethanone
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Record name 1-Phenyl-2-(pyridin-2-yl)ethan-1-one
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Record name 1-Phenyl-2-(pyridin-2-yl)ethan-1-one
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Record name 1-phenyl-2-(pyridin-2-yl)ethan-1-one
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Record name 2-(Benzoylmethyl)pyridine
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Synthesis routes and methods

Procedure details

To a solution of 2-methylpyridine (9.31 g) in tetrahydrofuran (200 ml) was added a 1.5M hexane solution of n-butyllithium (73.3 ml) at -20° C. The resulting solution was stirred for 30 minutes at room temperature and added to a solution of ethyl benzoate (15.02 g) in tetrahydrofuran (100 ml) at -60° C. After stirring for 2 hours at -60° C., acetic acid (15 ml) was added and the resulting mixture was allowed to warm to room temperature and concentrated in vacuo. The residue was dissolved in ethyl acetate and washed with water. The aqueous layer was reextracted with ethyl acetate and the combined extracts were washed with water, 10% aqueous solution of sodium hydrogen carbonate, and saturated aqueous sodium chloride. After drying over magnesium sulfate, the ethyl acetate extracts were filtered and evaporated. The residue (20.5 g) was chromatographed on silica gel (Merck 70-230 mesh, 308 g) eluting with chloroform to give 2-pyridylmethyl phenyl ketone ( 10.86 g) as an oil.
Quantity
9.31 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
73.3 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
15.02 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
YB Shen, JQ Zhao, ZH Wang, Y You… - Organic Chemistry …, 2022 - pubs.rsc.org
The reaction of 2-pyridylacetates and α,β-unsaturated pyrazolamides with DBU as the catalyst has been developed. A range of unexplored multisubstituted 2,3-dihydro-4H-quinolizin-4-…
Number of citations: 6 pubs.rsc.org
AB Solea, I Cornu, V Deneva, A Crochet, KM Fromm… - Molecules, 2020 - mdpi.com
Two novel pinene-type ligands have been synthesized and their tautomeric and self-associating behavior studied in solution and in the solid state. The first ligand, an acetylated …
Number of citations: 14 www.mdpi.com
M Wang, X Yi, W Ye, Q Shi, W Yu… - The Journal of Organic …, 2023 - ACS Publications
A new synthetic strategy for direct C(sp 3 )–H amination of carbonyl compounds at their α-carbon has been established employing molecular iodine and nitrogen-directed oxidative …
Number of citations: 3 pubs.acs.org
B Hu - 2022 - search.proquest.com
Metal-catalyzed direct C− H bond activation arylation reactions of non-or weakly acidic C− H bonds have recently received much attention. Compared to traditional catalysts that activate …
Number of citations: 3 search.proquest.com
J Barrios-Rivera, Y Xu, GJ Clarkson, M Wills - Tetrahedron, 2022 - Elsevier
The application of enantiomerically-pure ruthenium(II) catalysts containing N - functionalised TsDPEN ligand to the asymmetric transfer hydrogenation of 15 examples of α-heterocyclic …
Number of citations: 4 www.sciencedirect.com

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